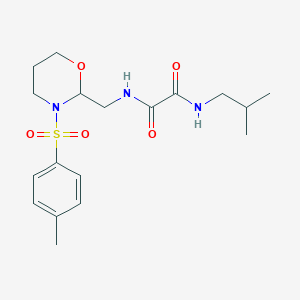

N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[[3-(4-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27N3O5S/c1-13(2)11-19-17(22)18(23)20-12-16-21(9-4-10-26-16)27(24,25)15-7-5-14(3)6-8-15/h5-8,13,16H,4,9-12H2,1-3H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUHJFLSOCQWFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the oxazinan ring. The tosyl group is introduced through a sulfonation reaction, and the oxalamide moiety is formed via an amidation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide can undergo several types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Antimicrobial Properties

Research indicates that N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A2780 | 10 | Induction of apoptosis |

| MCF-7 | 15 | Cell cycle arrest at G2/M phase |

| MCF-7/MX | 20 | Inhibition of tubulin polymerization |

The proposed mechanisms include:

- Enzyme Interaction : The compound may interact with specific enzymes or receptors.

- Tubulin Inhibition : Similar to other known anticancer agents, it appears to inhibit tubulin polymerization, disrupting mitotic processes in cancer cells.

- Apoptosis Induction : Treated cells exhibit characteristics of apoptosis, including DNA fragmentation.

Synthetic Routes

The synthesis typically involves multiple steps:

- Preparation of the oxazinan ring through cyclization of appropriate precursors.

- Introduction of the tosyl group via sulfonylation reactions.

- Formation of the oxalamide moiety through reaction with oxalyl chloride and a suitable amine.

Industrial Methods

Optimization of synthetic routes for industrial production would likely focus on maximizing yield and minimizing costs. This could include using continuous flow reactors for various steps and developing efficient purification methods.

Study 1: Synthesis and Evaluation

A study synthesized a series of oxazinan derivatives, including this compound. The synthesized compounds were evaluated for cytotoxic effects against various cancer cell lines. Results showed that modifications in the oxazinan structure significantly influenced biological activity.

Study 2: Molecular Docking Studies

Molecular docking studies were conducted to understand binding interactions between this compound and the colchicine-binding site of tubulin. These studies provided insights into how structural features contribute to the compound's effectiveness as a tubulin inhibitor.

Mechanism of Action

The mechanism of action of N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The oxazinan ring and tosyl group play crucial roles in binding to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Oxalamide Compounds

Structural and Conformational Differences

Substituent Effects

- This contrasts with compounds like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336), which features aromatic and heteroaromatic substituents that enhance planarity and π-π stacking, critical for its role as an umami agonist .

- Simple Oxalamides (e.g., GMC-1 to GMC-5) : Derivatives like N1-(4-bromophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide (GMC-1) prioritize isoindoline-dione groups for antimicrobial activity, leveraging hydrogen-bonding motifs absent in the target compound .

Hydrogen Bonding and Planarity

- The antiperiplanar conformation of carbonyl groups in oxalamides (e.g., compounds 2 and 3 in ) facilitates strong hydrogen bonding, a feature critical for self-assembly in polymers . The target compound’s tosyl group may disrupt this conformation, reducing hydrogen-bond strength compared to linear analogs like Gly-OXA22-Gly , where planar oxalamide groups form robust intermolecular networks .

Functional and Application-Based Comparisons

Physicochemical Properties

Research Findings and Implications

- Synthetic Flexibility : The oxalamide core allows diverse substitution, as seen in antiviral () and polymer applications (). The target compound’s synthesis likely follows similar routes, with tosyl and oxazinan groups introduced via sulfonylation and cyclization, respectively .

- Thermal Stability : Strong hydrogen bonds in planar oxalamides (e.g., Gly-OXA22-Gly) confer thermal resilience up to 260°C . The target compound’s stability may be lower due to steric disruption of hydrogen bonding.

Biological Activity

N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide is a compound of significant interest due to its unique structural characteristics and potential biological applications. This article aims to provide an in-depth overview of the biological activity associated with this compound, drawing from various studies and data sources.

Chemical Structure and Properties

The compound features a tosyl group and an oxazinan ring , which are crucial for its chemical reactivity and biological interactions. The oxazinan structure contributes to its potential as a pharmacological agent, while the tosyl group enhances stability and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃S |

| Molecular Weight | 298.36 g/mol |

| CAS Number | 872862-59-4 |

Synthesis

The synthesis of this compound typically involves several key steps:

- Preparation of the Oxazinan Ring : The initial step includes the formation of the oxazinan structure through cyclization reactions.

- Introduction of the Tosyl Group : This is achieved via sulfonation reactions.

- Formation of the Oxalamide Moiety : An amidation reaction is performed to attach the oxalamide part.

These reactions require careful optimization of conditions such as temperature, solvents, and catalysts to ensure high yields and purity .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound's unique structure allows it to modulate biological pathways, potentially affecting processes like signal transduction and metabolic regulation .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various oxazinan derivatives against different cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against human cancer cell lines such as A2780 (ovarian carcinoma) and MCF-7 (breast cancer). The most effective compounds exhibited IC50 values ranging from 4.47 to 52.8 μM .

Case Studies

- Antitumor Activity : In a study focused on oxazinan derivatives, certain compounds induced cell cycle arrest in cancer cells at the G2/M phase, suggesting their potential as antitumor agents. Flow cytometric analysis indicated that these compounds could inhibit tubulin polymerization, a critical process in cell division .

- Molecular Docking Studies : Molecular docking studies have been conducted to explore the binding interactions between these compounds and tubulin. For example, one compound was found to bind effectively at the colchicine-binding site of tubulin, indicating a possible mechanism for its antiproliferative effects .

Comparison with Similar Compounds

This compound can be compared with other similar compounds that feature varying substituents on the oxazinan ring:

| Compound Name | Biological Activity |

|---|---|

| N1-benzyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide | Moderate cytotoxicity |

| N1-(4-chlorobenzyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide | Significant cytotoxicity |

The presence of different substituents can alter the biological activity significantly, highlighting the importance of structural modifications in drug design .

Q & A

Q. What are the optimal synthetic routes and purification strategies for N1-isobutyl-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Oxazinan Ring Formation : Cyclization of amino alcohols and aldehydes under acidic/basic conditions to construct the 1,3-oxazinan core .

- Sulfonylation : Introduction of the tosyl group (3-tosyl) using p-toluenesulfonyl chloride in dichloromethane or THF, catalyzed by triethylamine .

- Oxalamide Coupling : Reaction of intermediates with oxalyl chloride or activated oxalic acid derivatives under inert atmospheres .

- Purification : Chromatography (e.g., silica gel) or recrystallization (using ethanol/water mixtures) ensures >95% purity .

Critical Parameters : Temperature (0–25°C for sulfonylation), solvent polarity (aprotic solvents for nucleophilic substitutions), and inert gas (N₂/Ar) to prevent oxidation .

Q. How can researchers confirm the molecular structure and functional group integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : ¹H/¹³C NMR to verify the oxazinan ring (δ 3.5–4.5 ppm for CH₂-N), tosyl group (δ 7.7–7.9 ppm for aromatic protons), and oxalamide protons (δ 8.1–8.3 ppm) .

- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 495.2) and isotopic patterns .

- X-ray Crystallography : Resolve 3D conformation of the oxazinan ring and sulfonyl group orientation .

Validation : Compare spectral data with structurally similar compounds (e.g., N1-butyl analogues) .

Q. What are the stability and storage recommendations for this compound under laboratory conditions?

- Methodological Answer :

- Stability : Susceptible to hydrolysis at the sulfonamide and oxalamide bonds under acidic/basic conditions (pH <4 or >10) .

- Storage : –20°C in amber vials under inert gas (Ar) to prevent photodegradation and moisture absorption .

Monitoring : Periodic TLC or HPLC analysis (C18 column, acetonitrile/water gradient) to detect degradation .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

- Methodological Answer : Contradictions often arise from assay variability or target promiscuity. Strategies include:

- Dose-Response Validation : Use IC₅₀/EC₅₀ curves across multiple cell lines (e.g., HEK293, HeLa) to confirm activity thresholds .

- Off-Target Screening : Employ proteome-wide affinity chromatography or computational docking (AutoDock Vina) to identify non-specific interactions .

- Structural Analogues : Compare activity with N1-phenethyl or N1-allyl derivatives to isolate functional group contributions .

Case Study : A 2025 study resolved cytotoxicity discrepancies by correlating sulfonyl group orientation (via X-ray) with ribosomal binding efficiency .

Q. What reaction mechanisms govern the compound’s interaction with bacterial ribosomes (50S subunit)?

- Methodological Answer : The 3-tosyl group and oxazinan ring enable ribosomal binding via:

- Hydrogen Bonding : Tosyl-O interacts with 23S rRNA U2585 .

- Van der Waals Forces : Isobutyl chain stabilizes hydrophobic pockets in the peptidyl transferase center .

Experimental Validation : - Fluorescence Quenching : Monitor ribosomal binding using FITC-labeled compound .

- Mutagenesis : Test binding affinity with rRNA mutants (e.g., A2451G) .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?

- Methodological Answer : Prioritize modifications based on in silico and in vitro

- Oxazinan Ring Substitutions : Replace tosyl with mesitylsulfonyl to enhance lipophilicity (logP >2.5) and blood-brain barrier penetration .

- Isobutyl Chain Variants : Introduce polar groups (e.g., hydroxyl) to reduce plasma protein binding .

Data-Driven Example : A 2024 SAR study improved metabolic stability (t₁/₂ >6h in human liver microsomes) by fluorinating the oxalamide nitrogen .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.